1-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione
Description
1-Benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine-2,6-dione derivative with a benzyl group at position 1, a 3,5-dimethylpyrazole substituent at position 8, an isobutyl group at position 7, and a methyl group at position 3.
Structural characterization of such compounds typically employs X-ray crystallography, with refinement programs like SHELXL and visualization tools such as ORTEP-3 being standard in the field.
Properties
IUPAC Name |
1-benzyl-8-(3,5-dimethylpyrazol-1-yl)-3-methyl-7-(2-methylpropyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O2/c1-14(2)12-26-18-19(23-21(26)28-16(4)11-15(3)24-28)25(5)22(30)27(20(18)29)13-17-9-7-6-8-10-17/h6-11,14H,12-13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZUKPRXAFZXCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2CC(C)C)C(=O)N(C(=O)N3C)CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials may include purine derivatives, benzyl halides, and pyrazole derivatives. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The benzyl and pyrazole groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound could be investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antiviral activities.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity.
Comparison with Similar Compounds
Key Observations:
The isobutyl group (branched C₄) at position 7 in the main compound may introduce greater steric bulk compared to the isopropyl group (branched C₃) in the analog, possibly affecting binding affinity in biological targets.
Molecular Weight Differences :
- The benzyl group in the main compound contributes to a higher molecular weight (~376 vs. 330 g/mol), which could influence pharmacokinetic properties such as bioavailability.
Methodological Context for Structural Analysis
While direct data on the main compound’s structure is absent, the referenced evidence highlights methodologies critical for characterizing such molecules:
Biological Activity
1-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine derivatives class. This compound has garnered attention for its potential biological activities, particularly in the context of cancer treatment and autophagy modulation. This article reviews its biological activity based on various studies and findings.
The compound's molecular formula is with a molecular weight of 392.5 g/mol. Its structural features include a benzyl group and a pyrazole moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N6O2 |
| Molecular Weight | 392.5 g/mol |
| CAS Number | 1020453-97-7 |
The biological activity of this compound is primarily linked to its interaction with cellular pathways involved in cancer proliferation and autophagy. Studies indicate that it may inhibit mTORC1 activity, a crucial regulator of cell growth and metabolism, thereby promoting autophagy under specific conditions. The following mechanisms have been identified:
- Inhibition of mTORC1 : The compound reduces mTORC1 activity, leading to increased autophagy levels at basal conditions and disrupting autophagic flux during nutrient refeeding .
- Antiproliferative Effects : It exhibits significant antiproliferative effects against various cancer cell lines, suggesting its potential as an anticancer agent .
Antiproliferative Activity
Research has demonstrated that this compound shows potent antiproliferative activity against several human cancer cell lines. Notably:
- Cell Lines Tested : MIA PaCa-2 (pancreatic), A549 (lung), and HT-1080 (fibrosarcoma).
- IC50 Values : The compound exhibited IC50 values in the submicromolar range, indicating strong efficacy against these cancer cells .
Autophagy Modulation
The compound has been identified as a modulator of autophagy:
- Increased Basal Autophagy : It enhances basal autophagic activity.
- Disruption of Autophagic Flux : Under starvation conditions, it interferes with the reactivation of mTORC1 and the clearance of LC3-II, leading to abnormal accumulation of autophagic markers .
Case Studies
Several studies have explored the biological implications of this compound:
- Study on mTORC1 Inhibition :
- Evaluation in Cancer Models :
Q & A
Basic: What are the key synthetic pathways for 1-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione, and how can purity be optimized?
Synthesis typically involves multi-step protocols, including alkylation, cyclization, and functional group substitution. For example, purine core modifications often start with a xanthine derivative, followed by regioselective substitution at the 8-position using 3,5-dimethylpyrazole under nucleophilic conditions . Critical steps include:
- Alkylation control : Use of isobutyl bromide for 7-position substitution, requiring anhydrous conditions and catalytic bases (e.g., K₂CO₃) to minimize side reactions.
- Chromatographic purification : Silica gel chromatography with gradient elution (e.g., ethyl acetate/hexane) to isolate intermediates and final products, ensuring >95% purity .
Advanced: How do structural modifications at the pyrazole and benzyl groups influence bioactivity?
Structure-activity relationship (SAR) studies of analogous purine derivatives reveal:
- 3,5-Dimethylpyrazole moiety : Enhances binding affinity to adenosine receptors due to steric and electronic effects; methylation reduces metabolic degradation .
- Benzyl group substitution : Para-fluoro or chloro substituents (e.g., in ) improve blood-brain barrier penetration but may reduce solubility. Isobutyl at the 7-position balances lipophilicity and metabolic stability .
Methodological note : Compare IC₅₀ values across analogs using radioligand binding assays (e.g., A₂A receptor binding) under standardized buffer conditions (pH 7.4, 25°C) .
Basic: What spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Assign peaks using DMSO-d₆ as solvent. Key signals include:
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₂₃H₂₈N₆O₂) with <2 ppm error .
Advanced: How should researchers design experiments to assess environmental stability and degradation pathways?
Adopt a split-plot design (e.g., ) with variables:
- Environmental compartments : Soil (pH 5–8), water (fresh/saline), and simulated sunlight exposure.
- Analytical methods : HPLC-MS/MS to track degradation products (e.g., hydrolyzed purine rings or oxidized pyrazole groups) .
Data contradiction tip : Discrepancies in half-life (t₁/₂) may arise from varying microbial activity in soil samples; include abiotic controls (autoclaved soil) to isolate biotic effects .
Basic: What are the primary challenges in achieving high-yield synthesis?
- Regioselectivity : Competing substitutions at purine N7 vs. N9 positions. Mitigate via protecting groups (e.g., trityl chloride for N9) .
- Solubility issues : Use polar aprotic solvents (DMF, DMSO) for pyrazole coupling reactions, followed by precipitation in ice-cold water .
Advanced: How can computational methods predict binding modes with target enzymes?
- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB: 3REJ for A₂A receptor).
- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Key interactions:
- Pyrazole methyl groups with hydrophobic pockets (e.g., Val84, Leu85).
- Purine carbonyls forming H-bonds with Asn253 .
Basic: How to validate biological activity in cellular assays?
- In vitro cytotoxicity : Use MTT assays on HEK293 or HepG2 cells (72 hr exposure, 1–100 µM range).
- Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
Advanced: How to resolve contradictions in reported IC₅₀ values across studies?
Potential sources of variability:
- Assay conditions : ATP concentration (1 mM vs. 10 µM) affects competitive inhibition kinetics.
- Cell lines : Endogenous receptor expression levels (e.g., CHO vs. HEK293) alter apparent potency .
Resolution strategy : Normalize data to reference compounds (e.g., CGS21680 for A₂A receptors) and report EC₅₀/IC₅₀ with 95% confidence intervals .
Basic: What are the storage and handling recommendations?
- Storage : -20°C under argon in amber vials to prevent oxidation of the pyrazole ring.
- Solubility : Prepare stock solutions in DMSO (10 mM), aliquot to avoid freeze-thaw cycles .
Advanced: How to optimize pharmacokinetic properties for in vivo studies?
- LogP optimization : Aim for 2–3 via substituent tuning (e.g., shorter alkyl chains at N7).
- Metabolic stability : Use liver microsome assays (human/rat) to identify vulnerable sites (e.g., N-demethylation). Introduce deuterium at labile positions to prolong t₁/₂ .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
